molecular formula C7H9NO3S B14369776 Ethyl 2-imino-4-oxothiolane-3-carboxylate CAS No. 90312-11-1

Ethyl 2-imino-4-oxothiolane-3-carboxylate

Cat. No.: B14369776
CAS No.: 90312-11-1
M. Wt: 187.22 g/mol
InChI Key: KYQOVJRVUPAAPB-UHFFFAOYSA-N
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Description

Ethyl 2-imino-4-oxothiolane-3-carboxylate is a heterocyclic compound that contains a thiolane ring with an ethyl ester group, an imino group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-imino-4-oxothiolane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 2-amino-4-oxobutanoate with thiourea in the presence of a base, such as sodium ethoxide, to form the thiolane ring. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-imino-4-oxothiolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the imino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

Ethyl 2-imino-4-oxothiolane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-imino-4-oxothiolane-3-carboxylate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the thiolane ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-oxothiolane-3-carboxylate
  • Ethyl 2-imino-4-oxothiazolidine-3-carboxylate
  • Ethyl 2-imino-4-oxopyrrolidine-3-carboxylate

Uniqueness

Ethyl 2-imino-4-oxothiolane-3-carboxylate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

90312-11-1

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

ethyl 2-imino-4-oxothiolane-3-carboxylate

InChI

InChI=1S/C7H9NO3S/c1-2-11-7(10)5-4(9)3-12-6(5)8/h5,8H,2-3H2,1H3

InChI Key

KYQOVJRVUPAAPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CSC1=N

Origin of Product

United States

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